4-(N-benzyl-C-methylcarbonimidoyl)benzene-1,3-diol
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Overview
Description
4-(N-benzyl-C-methylcarbonimidoyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a benzyl group and a methylcarbonimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-benzyl-C-methylcarbonimidoyl)benzene-1,3-diol typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts alkylation and other suitable reagents for subsequent substitutions .
Chemical Reactions Analysis
Types of Reactions
4-(N-benzyl-C-methylcarbonimidoyl)benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidoyl group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) for bromination or nitric acid (HNO3) for nitration
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-(N-benzyl-C-methylcarbonimidoyl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(N-benzyl-C-methylcarbonimidoyl)benzene-1,3-diol involves its interaction with specific molecular targets. The benzyl and imidoyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar structure but lacks the imidoyl group.
Benzyl chloride: Contains a chlorine atom instead of the imidoyl group.
Phenol: Similar hydroxyl groups but lacks the benzyl and imidoyl groups.
Uniqueness
4-(N-benzyl-C-methylcarbonimidoyl)benzene-1,3-diol is unique due to the presence of both benzyl and imidoyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
82488-62-8 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-(N-benzyl-C-methylcarbonimidoyl)benzene-1,3-diol |
InChI |
InChI=1S/C15H15NO2/c1-11(14-8-7-13(17)9-15(14)18)16-10-12-5-3-2-4-6-12/h2-9,17-18H,10H2,1H3 |
InChI Key |
UYOMBKBZFZFMRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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